

# cis-Tranexamic acid-13C2,15N chemical structure and properties

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Compound of Interest

Compound Name: cis-Tranexamic acid-13C2,15N

Cat. No.: B3026083

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# An In-depth Technical Guide to cis-Tranexamic acid-13C2,15N

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **cis-Tranexamic acid-13C2,15N**. It is intended for researchers, scientists, and drug development professionals working with this stable isotope-labeled compound. This guide details its chemical and physical properties, its role as an internal standard in analytical methods, and the signaling pathways of its parent compound, tranexamic acid.

## **Chemical Structure and Properties**

**cis-Tranexamic acid-13C2,15N** is a stable isotope-labeled analog of cis-tranexamic acid, an isomer of the antifibrinolytic drug tranexamic acid. The labeling with two Carbon-13 (<sup>13</sup>C) atoms and one Nitrogen-15 (<sup>15</sup>N) atom makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as GC-MS and LC-MS.[1][2][3]

#### **Chemical Structure:**

The chemical structure of **cis-Tranexamic acid-13C2,15N** is identical to cis-tranexamic acid, with the exception of the isotopic enrichment at specific positions. The IUPAC name is (1s,4s)-4-((amino-<sup>15</sup>N)methyl-<sup>13</sup>C)cyclohexane-1-carboxylic-<sup>13</sup>C acid.[4]



Table 1: Chemical and Physical Properties of cis-Tranexamic acid-13C2,15N

| Property            | Value  | Reference |
|---------------------|--|-----------|
| CAS Number          | 1557000-06-2   | [5]       |
| Molecular Formula   | C <sub>6</sub> <sup>13</sup> C <sub>2</sub> H <sub>15</sub> <sup>15</sup> NO <sub>2</sub>  | [4][5][6] |
| Molecular Weight    | 160.19 g/mol   | [1][5][6] |
| Appearance          | White to off-white solid   |           |
| Melting Point       | 226-228 °C (for unlabeled cisisomer)   | [7]       |
| Boiling Point       | >300 °C (decomposes, for unlabeled tranexamic acid)  | [8]       |
| Solubility          | Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol; practically insoluble in ether (for unlabeled tranexamic acid). | [8]       |
| Isotopic Enrichment | Carbon-13 ( <sup>13</sup> C), Nitrogen-15 ( <sup>15</sup> N)   | [1][4]    |

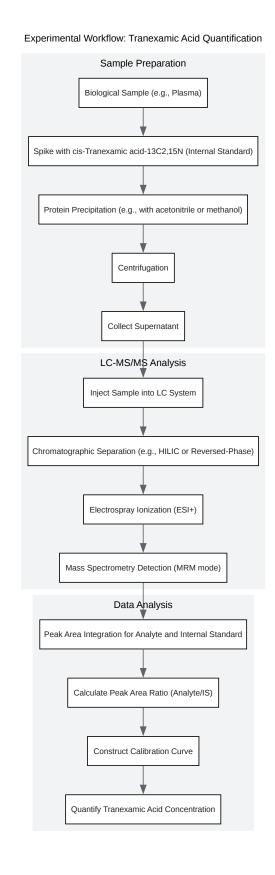
### **Experimental Protocols**

**cis-Tranexamic acid-13C2,15N** is primarily used as an internal standard in bioanalytical methods to quantify tranexamic acid in biological matrices like plasma and serum. Detailed experimental protocols for its synthesis are often proprietary. However, a general workflow for its use in a quantitative LC-MS/MS assay is described below.

# General Experimental Workflow for Quantification of Tranexamic Acid using cis-Tranexamic acid-13C2,15N as an Internal Standard

This workflow outlines the typical steps for using the labeled compound in a research setting for pharmacokinetic or bioequivalence studies.





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Caption: Workflow for tranexamic acid quantification using a labeled internal standard.

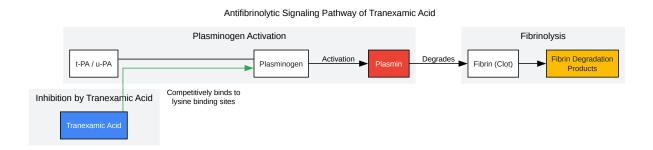


### **Signaling Pathways**

The biological effects of tranexamic acid are primarily mediated through its interaction with the fibrinolytic and melanogenesis pathways.

#### **Antifibrinolytic Signaling Pathway**

Tranexamic acid is a synthetic analog of the amino acid lysine and acts as an antifibrinolytic agent. Its primary mechanism of action is the competitive inhibition of plasminogen activation. By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to and being activated on the surface of fibrin. This inhibition of plasmin formation stabilizes the fibrin clot and prevents its premature degradation, thereby reducing bleeding.[9]



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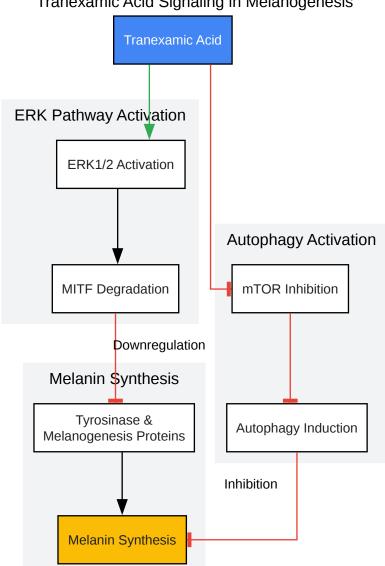
Caption: Mechanism of tranexamic acid in inhibiting fibrinolysis.

#### Signaling Pathway in Melanogenesis

Recent studies have shown that tranexamic acid can inhibit melanogenesis, making it a treatment for melasma.[6] Its mechanism in skin pigmentation involves the activation of the autophagy system in melanoma cells. Tranexamic acid enhances the production of autophagy-related proteins and activates the ERK signaling pathway.[6] This leads to the degradation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, and



subsequently downregulates the expression of tyrosinase and other melanogenesis-related proteins, resulting in reduced melanin synthesis.[5][6]



Tranexamic Acid Signaling in Melanogenesis

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Caption: Tranexamic acid's dual mechanism in reducing melanin synthesis.

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